molecular formula C5H3ClF3N3 B8793101 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine

Cat. No. B8793101
M. Wt: 197.54 g/mol
InChI Key: ZYXIWSKXWCDGFG-UHFFFAOYSA-N
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Patent
US08940743B2

Procedure details

A mixture of D6 (4.0 g, 24.5 mmol) and N-chlorosuccinimide (3.3 g, 24.5 mmol) in acetonitrile (160 ml) was heated at 70° C. for 18 h. After this period, the reaction was cooled to room temperature and the solvents evaporated in vacuo. The crude residue was purified by column chromatography (silica; 3%-5% methanol/dichloromethane) to give D7 (1.6 g, 33%). C5H3ClF3N3 requires 197; Found 198 (MH+)
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[N:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[Cl:12]N1C(=O)CCC1=O>C(#N)C>[Cl:12][C:5]1[CH:4]=[C:3]([C:2]([F:1])([F:10])[F:11])[N:8]=[N:7][C:6]=1[NH2:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C1=CC=C(N=N1)N)(F)F
Name
Quantity
3.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (silica; 3%-5% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=NC(=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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